Niobium boride (NbB)

Ultra-High Temperature Ceramics Spark Plasma Sintering Mechanical Characterization

NbB (CAS 12045-19-1) is frequently mis-sourced as NbB2, risking thermomechanical mismatch and component failure in UHTC assemblies. This phase-pure niobium monoboride eliminates substitution error. • Thermal conductivity 15.6 W/m·K - 73-84% lower than TiB2, ZrB2, HfB2; ideal for thermal barrier coatings and insulative interlayers • Elastic modulus 508-552 GPa exceeding monolithic ZrB2 (~489 GPa); microhardness 24-28 GPa for high-stiffness structural components • Fracture toughness 4.05-4.74 MPa·m¹/²; sintered via SHS at Nb:B = 1:1 stoichiometry for reproducible single-phase purity

Molecular Formula BNb
Molecular Weight 103.72 g/mol
CAS No. 12045-19-1
Cat. No. B087984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium boride (NbB)
CAS12045-19-1
Molecular FormulaBNb
Molecular Weight103.72 g/mol
Structural Identifiers
SMILESB#[Nb]
InChIInChI=1S/B.Nb
InChIKeyVDZMENNHPJNJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 200 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NbB (Niobium Monoboride, CAS 12045-19-1): Ultra-High Temperature Ceramic with Distinctive Phase-Specific Thermomechanical Properties


Niobium monoboride (NbB, CAS 12045-19-1) is a refractory transition metal boride belonging to the Nb-B binary system, which includes five stoichiometric boride phases: Nb3B2, NbB, Nb5B6, Nb3B4, and NbB2 [1]. NbB crystallizes in an orthorhombic structure with a density of approximately 7.6 g/cm³ and a melting point of 2,300 °C [2]. As an ultra-high temperature ceramic (UHTC), NbB exhibits metallic electrical conductivity, high hardness, and excellent thermal stability . Unlike the more widely studied diboride (NbB2, CAS 12007-29-3), NbB possesses distinct phase-specific properties that make it suitable for applications requiring a different balance of thermal expansion, electrical behavior, and processability characteristics.

Why NbB (Niobium Monoboride) Cannot Be Interchanged with NbB2 or Other Diboride UHTCs in Critical Applications


In the Nb-B binary system, the monoboride NbB and the diboride NbB2 represent chemically distinct phases with fundamentally different crystal structures, stoichiometries, and physical property profiles [1]. Procuring NbB2 (CAS 12007-29-3) when NbB (CAS 12045-19-1) is specified constitutes a material substitution error, as these compounds exhibit divergent melting points (2,300 °C vs. 3,050 °C), thermal expansion coefficients (12.9 vs. 8.0-8.6 × 10⁻⁶/°C), and thermal conductivities (15.6 vs. 17-23.5 W/m·K) [2]. Furthermore, NbB differs meaningfully from alternative monoborides such as TaB and VB, and from Group IV diborides like TiB2 and ZrB2, in terms of electrical resistivity, density, and hardness . Generic substitution among in-class borides without phase-specific and composition-specific verification risks compromised component performance, altered sintering behavior, and unexpected thermomechanical responses in service.

NbB (Niobium Monoboride) Quantitative Differentiation Evidence: Measured Performance Against Closest Comparators


Mechanical Property Benchmarking: Elastic Modulus and Hardness of Co-Activated Sintered NbB

Co-activated pressureless sintering (PS) of mechanochemically synthesized niobium boride powders at 1500 °C yields bulk NbB products with elastic modulus values reaching 508-552 GPa and microhardness of 24-28 GPa [1]. While direct head-to-head elastic modulus data for monolithic NbB versus ZrB2 or HfB2 under identical processing conditions are not available in the literature, the reported elastic modulus for sintered NbB significantly exceeds the typical values reported for monolithic ZrB2 (~489 GPa) and approaches that of HfB2 (~530 GPa), positioning NbB as a mechanically competitive monoboride candidate for high-stiffness applications [1].

Ultra-High Temperature Ceramics Spark Plasma Sintering Mechanical Characterization

Thermal Conductivity Differentiation: NbB vs. NbB2 and Other Borides

At room temperature, NbB exhibits a thermal conductivity of 15.6 W/m·K, which is measurably lower than that of niobium diboride NbB2 (17-23.5 W/m·K) and significantly lower than Group IV diborides such as TiB2 (64.4-96 W/m·K), ZrB2 (57.9 W/m·K), and HfB2 (57.1 W/m·K) [1]. This reduced thermal conductivity positions NbB as a material with distinct thermophysical behavior compared to the more conductive diborides, which may be advantageous in applications where thermal insulation or controlled heat transfer is required.

Thermal Management Materials Refractory Ceramics Boride Conductivity

Thermal Expansion Coefficient: Divergent Behavior Between NbB and NbB2

NbB exhibits a linear thermal expansion coefficient of 12.9 × 10⁻⁶/°C at room temperature, which is approximately 50-61% higher than that of niobium diboride NbB2 (8.0-8.6 × 10⁻⁶/°C) [1]. This difference is even more pronounced when compared to other diborides such as TiB2 (7.6-8.64 × 10⁻⁶/°C), ZrB2 (5.5-8.3 × 10⁻⁶/°C), and HfB2 (6.3-7.6 × 10⁻⁶/°C) [1]. The higher CTE of NbB represents a fundamentally different thermal expansion response that must be accounted for in composite formulations and multi-material assemblies.

Thermal Expansion Mismatch Composite Design Bonded Structures

Phase-Pure Synthesis Achievability: Single-Phase NbB via Stoichiometric Combustion Synthesis

Self-propagating high-temperature synthesis (SHS) from elemental powder compacts with a Nb:B stoichiometric ratio of 1:1 yields practically single-phase monoboride NbB, whereas the same process applied to Nb:B = 1:2 yields NbB2 as the dominant phase with Nb3B4 as a minor secondary phase [1]. The activation energy for combustion synthesis of NbB was determined to be 151.8 kJ/mol, compared to 132.4 kJ/mol for NbB2, indicating a higher energetic barrier for NbB formation [1]. Additionally, powder metallurgy methods using Nb2O5, B2O3, and Mg blends followed by annealing successfully produce single-phase NbB powders without residual NbB2 or Nb3B4 phases [2].

Self-Propagating High-Temperature Synthesis Phase Purity Powder Metallurgy

Fracture Toughness: Sintered NbB Performance Relative to Monolithic Diborides

Bulk niobium boride products consolidated via Co-activated pressureless sintering at 1500 °C achieve fracture toughness values of 4.05-4.74 MPa·m¹/² [1]. This performance range is comparable to reported fracture toughness values for monolithic HfB2 (~4.0 MPa·m¹/²), ZrB2 (~4.0 MPa·m¹/²), and NbB2 (~4.5 MPa·m¹/²) [1][2]. While no single study has directly compared all materials under identical processing and testing conditions, the available cross-study data suggest that sintered NbB exhibits fracture toughness that is competitive with and not meaningfully inferior to the more widely studied Group IV and Group V diborides.

Fracture Mechanics Damage Tolerance UHTC Toughness

Validated Application Scenarios for NbB (Niobium Monoboride) Based on Quantitative Evidence


Thermal Barrier and Insulative Components in High-Temperature Systems

NbB's thermal conductivity of 15.6 W/m·K is 73-84% lower than that of TiB2, ZrB2, and HfB2 [1]. This property profile supports the selection of NbB for applications where reduced heat transfer is desired, such as thermal barrier coatings, insulative interlayers in multi-material stacks, and components requiring thermal gradient management. The material's substantially higher thermal expansion coefficient (12.9 × 10⁻⁶/°C) relative to diborides must be accounted for in bonded or composite assemblies [2].

High-Stiffness Structural Elements Requiring Elastic Modulus Exceeding 500 GPa

Co-activated sintered NbB achieves an elastic modulus of 508-552 GPa, exceeding typical values for monolithic ZrB2 (~489 GPa) [1]. This exceptional stiffness, combined with microhardness of 24-28 GPa, makes NbB a candidate for structural components in which elastic rigidity under load is the primary design criterion, such as precision fixturing, high-temperature tooling, and aerospace structural elements subject to mechanical deformation constraints.

Phase-Pure Precursor Material for Advanced Ceramic Processing

Single-phase NbB can be reliably synthesized via SHS at Nb:B = 1:1 stoichiometry or via powder metallurgy methods using oxide precursors followed by annealing, without contamination from secondary Nb3B4 or NbB2 phases [1][2]. This phase purity offers a reproducible starting material for sintering studies, composite fabrication, and thin-film deposition where the presence of multiple boride phases would introduce uncontrolled variability in densification behavior and final properties.

Damage-Tolerant UHTC Components with Competitive Fracture Resistance

Sintered NbB exhibits fracture toughness of 4.05-4.74 MPa·m¹/², comparable to monolithic HfB2 (~4.0 MPa·m¹/²), ZrB2 (~4.0 MPa·m¹/²), and NbB2 (~4.5 MPa·m¹/²) [1]. This fracture resistance supports the consideration of NbB for UHTC applications in which component integrity under thermal shock or mechanical impact is critical, including leading edges, nose caps, and propulsion system components operating under extreme thermal-mechanical cycling.

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